molecular formula C7H10Cl2N2 B1379256 2-(2-Chloroethyl)-5-methylpyrazine hydrochloride CAS No. 1461714-68-0

2-(2-Chloroethyl)-5-methylpyrazine hydrochloride

Cat. No. B1379256
CAS RN: 1461714-68-0
M. Wt: 193.07 g/mol
InChI Key: HOVLROSYRAVVQI-UHFFFAOYSA-N
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Description

“2-(2-Chloroethyl)-5-methylpyrazine hydrochloride” would be a derivative of pyrazine, which is a basic aromatic ring structure found in many important compounds like pteridines, folates, and pyrazine-based drugs . The “2-(2-Chloroethyl)” part suggests the presence of a 2-chloroethyl group attached to the pyrazine ring. The term “hydrochloride” indicates that the compound forms a salt with hydrochloric acid, which often improves the compound’s solubility in water .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazine ring, a six-membered aromatic ring with two nitrogen atoms opposite each other and four carbon atoms. The 2-chloroethyl group would be attached to one of the carbon atoms, and the 5-methyl group to another carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are typically determined experimentally .

Scientific Research Applications

Chemical Synthesis and Intermediates

"2-(2-Chloroethyl)-5-methylpyrazine hydrochloride" plays a significant role in the synthesis of various chemical compounds. For instance, it is an intermediate in the synthesis of alkyl-hydroxyl-pyrazines, which are precursors to compounds like 2,5-dimethylpyrazine. These precursors have applications in enhancing the aroma and taste of cigarettes through pyrolysis, contributing to a better after-taste and aroma in tobacco smoke (Fu Jianshan & Yang Hua-wu, 2004). Additionally, the unusual chemical behavior of 1-(2-chloroethyl)-4-hydroxymethylpyrazoles, including those similar in structure to "2-(2-Chloroethyl)-5-methylpyrazine hydrochloride," has been explored, revealing that these compounds undergo transformations upon heating, indicating their potential in chemical synthesis processes (O. S. Attaryan et al., 2013).

Green Chemistry and Biomass Conversion

In green chemistry, "2-(2-Chloroethyl)-5-methylpyrazine hydrochloride" related compounds have been synthesized from biomass-derived materials, showcasing an efficient and environmentally friendly method for producing pyrazine derivatives. One notable method is the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone, which represents a sustainable approach to chemical synthesis with a high yield under optimized conditions (Lei Song et al., 2017).

Antimicrobial Activities

Compounds synthesized from "2-(2-Chloroethyl)-5-methylpyrazine hydrochloride" have been evaluated for their antimicrobial properties. Research has shown that certain pyrazine derivatives exhibit promising antimicrobial activities against various bacteria and yeast, highlighting their potential in developing new antimicrobial agents. This includes the synthesis of new indole-containing derivatives with 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine motifs, which were found to have significant antimicrobial efficacy (H. Behbehani et al., 2011).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many chlorinated compounds are hazardous and require careful handling. The compound’s safety data sheet (SDS) would provide detailed information on its hazards, safe handling procedures, and emergency measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising biological activity, future research could focus on drug development .

properties

IUPAC Name

2-(2-chloroethyl)-5-methylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-6-4-10-7(2-3-8)5-9-6;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVLROSYRAVVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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